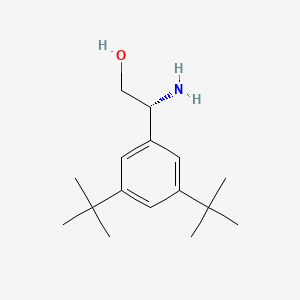
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-di-tert-butylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
3,5-di-tert-butylphenol: A related compound with similar tert-butyl substitutions but lacking the amino and hydroxyl groups.
Uniqueness
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C16H27NO |
|---|---|
分子量 |
249.39 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3,5-ditert-butylphenyl)ethanol |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6/h7-9,14,18H,10,17H2,1-6H3/t14-/m0/s1 |
InChIキー |
GODKSIZLEOJZHJ-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@H](CO)N)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)

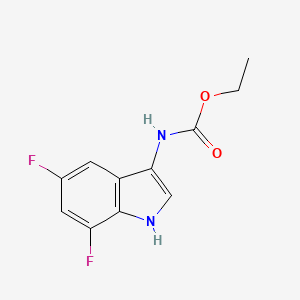
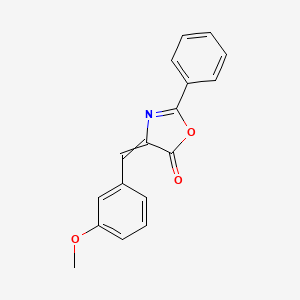

![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051974.png)
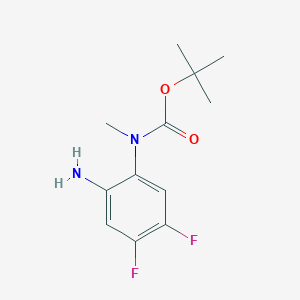
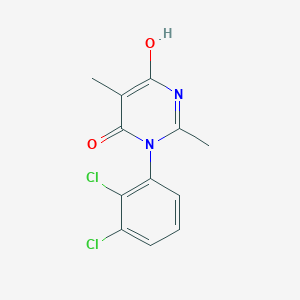
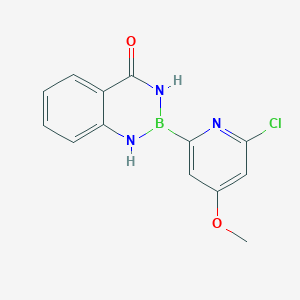
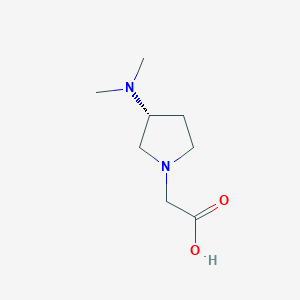
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)

